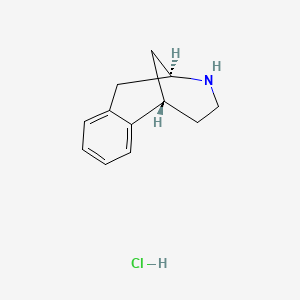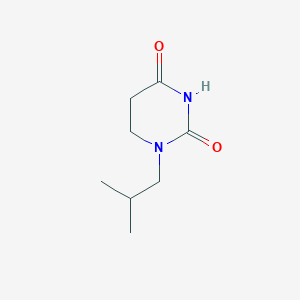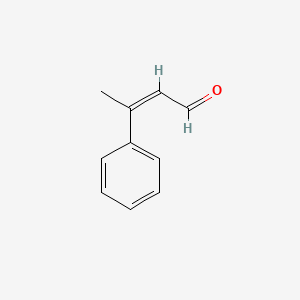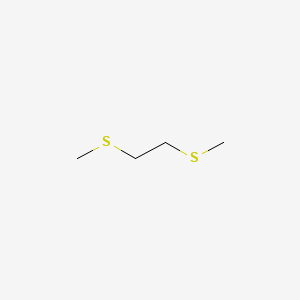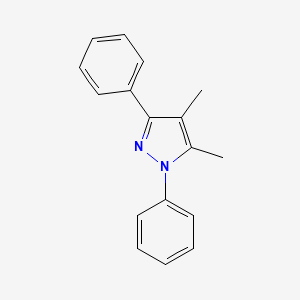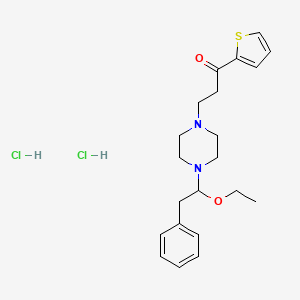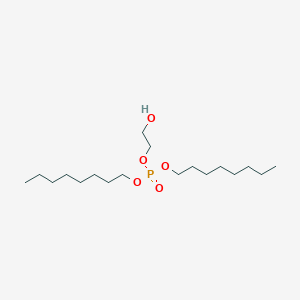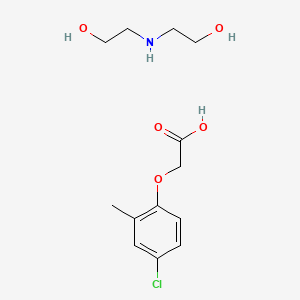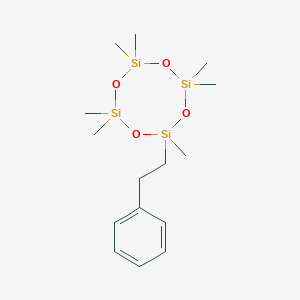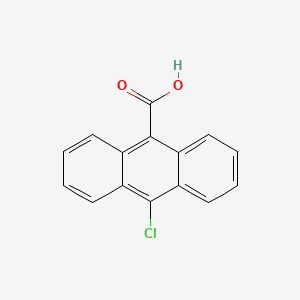
10-Chloroanthracene-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Chloroanthracene-9-carboxylic acid is an organic compound with the molecular formula C15H9ClO2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a chlorine atom substituted at the 10th position and a carboxylic acid group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Chloroanthracene-9-carboxylic acid typically involves the chlorination of anthracene followed by carboxylation. One common method is the reaction of anthracene with chlorine in the presence of a catalyst such as iron(III) chloride to produce 10-chloroanthracene. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and carboxylation steps, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 10-Chloroanthracene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 10-Chloroanthracene-9-methanol or 10-Chloroanthracene-9-aldehyde.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
10-Chloroanthracene-9-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination complexes.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the development of organic electronic materials and photochromic devices.
Mechanism of Action
The mechanism of action of 10-Chloroanthracene-9-carboxylic acid is primarily related to its ability to participate in photochemical reactions. Upon exposure to light, the compound can undergo photoinduced electron transfer, leading to the formation of reactive intermediates such as radicals. These intermediates can interact with molecular targets, leading to various chemical transformations .
Comparison with Similar Compounds
9-Anthracenecarboxylic acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
10-Bromoanthracene-9-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Anthraquinone: An oxidized derivative of anthracene with different chemical properties and applications.
Uniqueness: 10-Chloroanthracene-9-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct reactivity and potential for diverse applications in photochemistry and material science .
Properties
CAS No. |
6929-82-4 |
|---|---|
Molecular Formula |
C15H9ClO2 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
10-chloroanthracene-9-carboxylic acid |
InChI |
InChI=1S/C15H9ClO2/c16-14-11-7-3-1-5-9(11)13(15(17)18)10-6-2-4-8-12(10)14/h1-8H,(H,17,18) |
InChI Key |
QPPISUQIVCOXIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


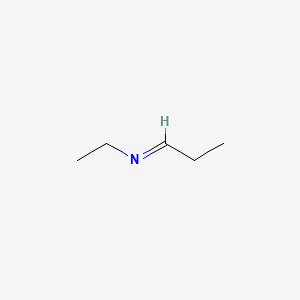
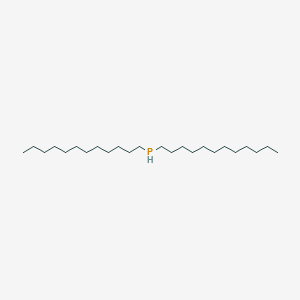

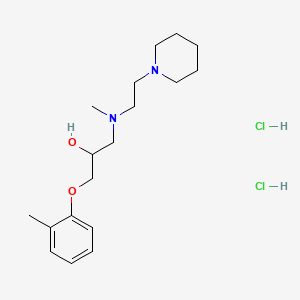
![[Bis(methylsulfanyl)methyl]benzene](/img/structure/B14713103.png)
